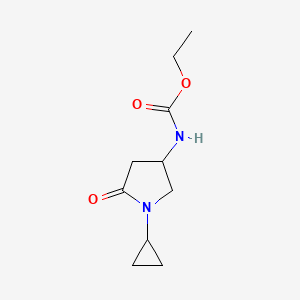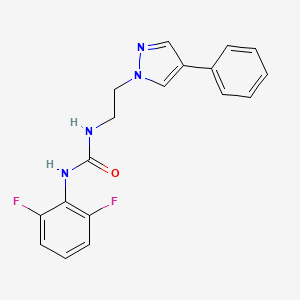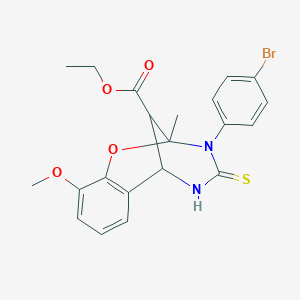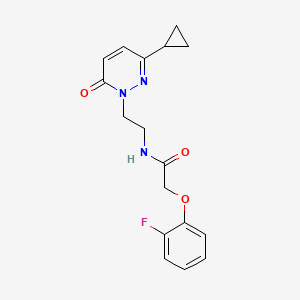![molecular formula C16H7Cl3N2O2S B2803352 4-Chloro-3-[(3,5-dichlorophenyl)sulfonyl]quinoline-7-carbonitrile CAS No. 1986428-49-2](/img/structure/B2803352.png)
4-Chloro-3-[(3,5-dichlorophenyl)sulfonyl]quinoline-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-[(3,5-dichlorophenyl)sulfonyl]quinoline-7-carbonitrile (4-C3DCPSQ-7CN) is a chemical compound that has been studied extensively in the laboratory. It is a synthetic compound that is used in a variety of scientific research applications due to its unique properties. This compound has a wide range of applications in the field of biochemistry and physiology, and is used to study the effects of various biological processes on cells and tissues.
Applications De Recherche Scientifique
Photovoltaic Properties
Quinoline derivatives, closely related to 4-Chloro-3-[(3,5-dichlorophenyl)sulfonyl]quinoline-7-carbonitrile, have been studied for their photovoltaic properties. The use of these derivatives in organic–inorganic photodiode fabrication demonstrates their potential in renewable energy technologies. The electrical properties of heterojunction diodes made from these compounds exhibit photovoltaic properties under both dark and illuminated conditions, indicating their utility in solar energy applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties
Research on structurally similar quinoline derivatives has also focused on their structural and optical properties. These compounds, when formed into thin films, display unique properties such as nanocrystalline structures dispersed in an amorphous matrix, and interesting optical behaviors based on spectrophotometer measurements. This suggests their applicability in various optical devices and materials science fields (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthetic Applications
4-Chloro-3-[(3,5-dichlorophenyl)sulfonyl]quinoline-7-carbonitrile and its derivatives have been extensively studied in synthetic chemistry. They are used in the synthesis of novel quinoline compounds through nucleophilic substitution reactions. This indicates their importance as building blocks in organic synthesis, leading to a variety of biologically active compounds and potentially new pharmaceuticals (Mekheimer & Kappe, 1998).
Electronic Properties
The electronic properties of quinoline derivatives have been explored, particularly in terms of their electron transition types and energy gaps. These findings are significant for developing new materials with specific electronic properties, which could be utilized in electronic devices, semiconductors, or sensors (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Quinoline derivatives have been investigated for their corrosion inhibition properties, particularly in protecting metals like steel in acidic environments. Studies suggest that these compounds effectively prevent corrosion, making them valuable in industrial applications where metal preservation is crucial (Singh, Srivastava, & Quraishi, 2016).
Propriétés
IUPAC Name |
4-chloro-3-(3,5-dichlorophenyl)sulfonylquinoline-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl3N2O2S/c17-10-4-11(18)6-12(5-10)24(22,23)15-8-21-14-3-9(7-20)1-2-13(14)16(15)19/h1-6,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNAVZOORTXGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C#N)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-[(3,5-dichlorophenyl)sulfonyl]quinoline-7-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2803269.png)



![Tert-butyl 8-(6-chloropyrazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2803274.png)
![8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2803277.png)
![N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide](/img/structure/B2803280.png)




![Tert-butyl (1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxopropan-2-yl)carbamate](/img/structure/B2803287.png)
![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-methylcyclopropane-1-carboxamide](/img/structure/B2803290.png)
![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2803291.png)